Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate
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Overview
Description
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate is an organic compound with the molecular formula C14H16O3. It is a derivative of naphthalene and is characterized by the presence of a methyl ester group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a suitable acylating agent. One common method involves the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate
- Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-3-yl)propanoate
- Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-4-yl)propanoate
Uniqueness
Methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the ketone and ester groups allows for unique reactivity and interactions compared to its isomers .
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C14H16O3/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3 |
InChI Key |
DPNWGBFMNOHODE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
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